molecular formula C25H25N3O5S B2535266 N-(4-(1-benzoyl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 863002-01-1

N-(4-(1-benzoyl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2535266
CAS No.: 863002-01-1
M. Wt: 479.55
InChI Key: FNMMLVKRAYTFQD-UHFFFAOYSA-N
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Description

N-(4-(1-Benzoyl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazoline derivative featuring a methanesulfonamide group at the para-position of the phenyl ring, a benzoyl substituent at the pyrazoline N1 position, and a 2,5-dimethoxyphenyl group at the C5 position. The methanesulfonamide moiety enhances solubility and bioavailability, while the dimethoxyphenyl group may influence electronic properties and binding affinity to biological targets.

Properties

IUPAC Name

N-[4-[2-benzoyl-3-(2,5-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S/c1-32-20-13-14-24(33-2)21(15-20)23-16-22(17-9-11-19(12-10-17)27-34(3,30)31)26-28(23)25(29)18-7-5-4-6-8-18/h4-15,23,27H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMMLVKRAYTFQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(1-benzoyl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and research findings from diverse sources.

Chemical Structure and Properties

The compound belongs to the class of pyrazole derivatives, known for their diverse pharmacological properties. The structural formula can be represented as follows:

C22H24N4O4S\text{C}_{22}\text{H}_{24}\text{N}_4\text{O}_4\text{S}

Key Functional Groups

  • Pyrazole Ring : Imparts significant biological activity.
  • Benzoyl Group : Enhances lipophilicity and potential receptor interactions.
  • Methanesulfonamide : Contributes to solubility and bioavailability.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar in structure to this compound have shown promising results against various cancer cell lines.

Case Study: Breast Cancer

A study evaluated several pyrazole derivatives for their cytotoxic effects on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain derivatives exhibited significant cytotoxicity and potential synergistic effects when combined with doxorubicin, a standard chemotherapy agent .

Compound NameIC50 (µM)Synergistic Effect with Doxorubicin
Pyrazole A12.5Yes
Pyrazole B8.3No
N-(Compound)9.0Yes

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound's ability to inhibit inflammatory mediators makes it a candidate for treating inflammatory diseases.

Research indicates that pyrazole derivatives can inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition is mediated through the suppression of NF-kB signaling pathways .

Antibacterial Activity

In addition to antitumor and anti-inflammatory activities, some studies have suggested that pyrazole derivatives possess antibacterial properties. Specifically, compounds with similar structures have demonstrated effectiveness against various bacterial strains.

Research Findings

A series of experiments tested the antibacterial efficacy of pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Bacterial StrainMIC (µg/mL)Compound Tested
Staphylococcus aureus16N-(Compound)
Escherichia coli32N-(Compound)
Pseudomonas aeruginosa64Pyrazole B

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the pyrazole ring or the benzoyl group can significantly affect its potency and selectivity.

Key Insights

  • Substituent Effects : The presence of electron-donating groups enhances activity against cancer cell lines.
  • Ring Modifications : Alterations in the pyrazole ring can lead to improved binding affinity to target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazoline Cores

Compound A : 4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide (from )

  • Structural Differences :
    • Substituents : Lacks the benzoyl and dimethoxyphenyl groups; instead, it has a 4-hydroxyphenyl group at C3 and a benzenesulfonamide at N1.
    • Bioactivity : Exhibits carbonic anhydrase inhibition (Ki ~ 10–50 nM) and moderate cytotoxicity (IC50 ~ 20–40 µM) against cancer cell lines .
  • Comparison : The hydroxyl group in Compound A may reduce metabolic stability compared to the dimethoxyphenyl group in the target compound, which could enhance lipophilicity and membrane permeability.

Compound B: N-(5-Cyano-1-(4-methoxyphenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-methylbenzenesulfonamide (from )

  • Structural Differences: Core: Pyrano-pyrazol instead of dihydro-pyrazoline. Substituents: Contains a cyano group and a 4-methylbenzenesulfonamide.
  • Bioactivity : Demonstrated antitumor activity (IC50 ~ 5–15 µM) in preliminary assays .

Sulfonamide Derivatives with Varied Substituents

Compound C : P-(3-Methyl-5-oxo-2-pyrazol-1-yl)benzenesulfonamide (from )

  • Structural Differences :
    • Core : 5-Oxo-pyrazol instead of 4,5-dihydro-pyrazoline.
    • Substituents : A 3-methyl group and a simpler benzenesulfonamide.

Compound D : 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (from )

  • Structural Differences :
    • Substituents : Fluorophenyl and triazolyl groups replace the dimethoxyphenyl and benzoyl groups.
    • Functional Group : Carbothioamide instead of methanesulfonamide.
  • Comparison : The fluorophenyl group may enhance metabolic stability, while the carbothioamide could alter hydrogen-bonding interactions compared to the sulfonamide.

Hypothesized Advantages of the Target Compound:

Enhanced Lipophilicity : The dimethoxyphenyl group may improve blood-brain barrier penetration compared to Compound A’s hydroxyl group.

Improved Binding Affinity : The benzoyl group could engage in π-π stacking with aromatic residues in enzyme active sites, a feature absent in Compounds C and D.

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